![molecular formula C19H18ClN3O4 B2548101 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941979-34-6](/img/structure/B2548101.png)

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

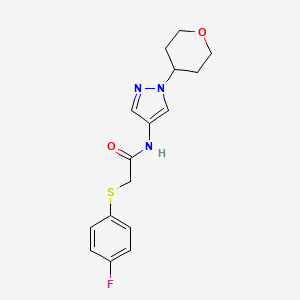

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has shown promising results in preclinical studies. In

Applications De Recherche Scientifique

Antithrombotic Agents

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide has shown potential as an antithrombotic agent. Its structure suggests it could inhibit Factor Xa, a key enzyme in the coagulation cascade. This inhibition can prevent the formation of blood clots, making it a candidate for treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism .

Anti-inflammatory Drugs

The compound’s structural features indicate it may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be used to develop new treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Research into its specific mechanisms of action could reveal novel therapeutic targets .

Cancer Therapeutics

Given its potential to interfere with cellular signaling pathways, 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide might be explored as an anticancer agent. It could inhibit the proliferation of cancer cells or induce apoptosis, offering a new avenue for cancer treatment. Studies on its efficacy against various cancer cell lines would be crucial .

Antimicrobial Agents

The compound’s unique chemical structure suggests it could be effective against certain bacterial or fungal pathogens. Its development as an antimicrobial agent could address the growing issue of antibiotic resistance. Investigations into its spectrum of activity and mechanism of action would be essential for this application .

Neuroprotective Agents

Research indicates that compounds with similar structures can have neuroprotective effects. 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide could potentially protect neurons from damage in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies focusing on its effects on neuronal cell lines and animal models would be necessary .

Cardiovascular Drugs

The compound may also have applications in cardiovascular medicine. By modulating pathways involved in heart disease, it could help in the development of drugs to treat conditions such as hypertension and heart failure. Detailed pharmacological studies would be required to understand its impact on cardiovascular health .

These applications highlight the diverse potential of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide in scientific research. Each field offers unique opportunities for further investigation and development.

Preclinical discovery of apixaban Discovery of the novel antithrombotic agent Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) Synthesis and therapeutic potential of imidazole containing compounds Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating Discovery of the novel antithrombotic agent

Mécanisme D'action

Target of Action

The primary target of the compound 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide is the coagulation enzyme Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .

Mode of Action

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide acts as a competitive inhibitor of Factor Xa . It binds in the active site of the enzyme, preventing its interaction with its natural substrates . This results in a rapid onset of inhibition of Factor Xa, affecting both free and prothrombinase-bound Factor Xa activity .

Biochemical Pathways

By inhibiting Factor Xa, 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effect of this inhibition is a reduction in thrombin generation, which in turn reduces platelet aggregation . This can prevent the formation of harmful blood clots in the body.

Pharmacokinetics

The compound 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human Factor Xa .

Result of Action

The molecular and cellular effects of the action of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide are primarily antithrombotic. By inhibiting Factor Xa and reducing thrombin generation, it prevents the formation of blood clots . This can be beneficial in the prevention and treatment of various thromboembolic diseases .

Propriétés

IUPAC Name |

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-11-14(23(26)27)7-8-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOQRBSLNQSVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)